molecular formula C20H20N4O2 B2972967 (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034387-24-9

(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2972967
CAS No.: 2034387-24-9
M. Wt: 348.406
InChI Key: GJURSKINEFQGAQ-UHFFFAOYSA-N
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Description

The compound “(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a heterocyclic molecule featuring a methanone core bridging a 5-cyclopropylisoxazole and a 4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline moiety.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-23-10-15(9-21-23)17-12-24(11-14-4-2-3-5-16(14)17)20(25)18-8-19(26-22-18)13-6-7-13/h2-5,8-10,13,17H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJURSKINEFQGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , with CAS number 2034387-24-9 , has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological activities, including cytotoxicity and leishmanicidal effects.

Structural Characteristics

The molecular formula of the compound is C20H20N4O2C_{20}H_{20}N_{4}O_{2} with a molecular weight of 348.4 g/mol . The structure features a cyclopropyl group attached to an isoxazole ring, alongside a dihydroisoquinoline moiety substituted with a pyrazole ring. This unique architecture is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole and the dihydroisoquinoline components. While specific synthetic routes for this compound are not detailed in the literature, related compounds have been synthesized using methods such as cyclization and condensation reactions involving pyrazole derivatives and isoxazole precursors.

Cytotoxicity

Research indicates that compounds structurally related to (5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating similar derivatives, the IC50 values ranged from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, PC-3, and HeLa . The most potent derivatives showed over 70% inhibition of cell viability at concentrations of 100 µM .

Cell Line IC50 (µM) Inhibition (%)
RKO60.7070.23
PC-349.79>70
HeLa78.72>70

Leishmanicidal Activity

The compound's potential as an anti-leishmanial agent has also been explored. Related compounds demonstrated excellent leishmanicidal activity against Leishmania mexicana, with IC50 values below 1 µM , comparable to standard treatments like amphotericin B . The evaluation involved assessing the viability of promastigotes in vitro, revealing that several derivatives exhibited IC50 values ranging from 0.15 µM to 0.19 µM , indicating strong efficacy .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of pyrazole and isoxazole compounds for their biological activities:

  • Cytotoxicity Studies : A series of bis(spiro pyrazolone) cyclopropanes were evaluated against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Leishmanicidal Activity : Compounds exhibiting significant leishmanicidal effects were identified through in vitro assays against Leishmania species, emphasizing the therapeutic potential for treating leishmaniasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous methanone derivatives is presented below, based on available evidence:

Table 1: Key Features of Methanone-Containing Compounds

Compound Structure Synthesis Pathway Bioactivity/Application Evidence Source
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Condensation with malononitrile in 1,4-dioxane Not explicitly stated; likely bioactive
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Reaction with ethyl cyanoacetate and sulfur Not explicitly stated
1,5-Dimethyl-4-(tetrazolyl)-phenyl-dihydro-pyrazol-3-one derivatives (4g, 4h) Multi-step heterocyclic synthesis Anticancer or antimicrobial candidates

Key Observations:

Structural Complexity: The target compound’s isoquinoline and cyclopropylisoxazole groups distinguish it from simpler pyrazole- or thiophene-based methanones in and . These substituents may enhance binding specificity in biological targets .

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